Cas no 1346809-04-8 (2-Butoxy-4-chloropyridine)

2-Butoxy-4-chloropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Butoxy-4-chloropyridine
- AKOS016845450
- 1346809-04-8
- DB-251410
- DTXSID60744655
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- MDL: MFCD19688643
- Inchi: InChI=1S/C9H12ClNO/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3
- InChI Key: PUAOVKKMAWXANC-UHFFFAOYSA-N
- SMILES: CCCCOC1=NC=CC(=C1)Cl
Computed Properties
- Exact Mass: 185.0607417g/mol
- Monoisotopic Mass: 185.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
- XLogP3: 3
2-Butoxy-4-chloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0979314-5g |
2-butoxy-4-chloropyridine |
1346809-04-8 | 95% | 5g |
$1000 | 2025-02-20 | |
eNovation Chemicals LLC | Y0979314-5g |
2-butoxy-4-chloropyridine |
1346809-04-8 | 95% | 5g |
$1000 | 2024-08-02 | |
eNovation Chemicals LLC | Y0979314-5g |
2-butoxy-4-chloropyridine |
1346809-04-8 | 95% | 5g |
$1000 | 2025-02-26 | |
eNovation Chemicals LLC | Y0979314-1g |
2-butoxy-4-chloropyridine |
1346809-04-8 | 95% | 1g |
$550 | 2023-09-02 | |
Chemenu | CM125882-1g |
2-butoxy-4-chloropyridine |
1346809-04-8 | 95% | 1g |
$356 | 2021-08-05 | |
Alichem | A029185662-1g |
2-Butoxy-4-chloropyridine |
1346809-04-8 | 95% | 1g |
$400.00 | 2022-04-03 | |
Chemenu | CM125882-1g |
2-butoxy-4-chloropyridine |
1346809-04-8 | 95% | 1g |
$356 | 2023-02-18 |
2-Butoxy-4-chloropyridine Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Additional information on 2-Butoxy-4-chloropyridine
Professional Introduction to 2-Butoxy-4-chloropyridine (CAS No. 1346809-04-8)
2-Butoxy-4-chloropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1346809-04-8, is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This heterocyclic organic molecule features a pyridine core substituted with a butoxy group at the 2-position and a chlorine atom at the 4-position. Its unique structural attributes make it a valuable intermediate in synthesizing various bioactive molecules, particularly in drug discovery and development.
The compound’s molecular structure, characterized by the presence of both electron-withdrawing and electron-donating groups, contributes to its versatility in chemical reactions. The chloropyridine moiety enhances reactivity through nucleophilic aromatic substitution (SNAr), while the butoxy group provides steric and electronic modulation. These features have positioned 2-butoxy-4-chloropyridine as a key building block in medicinal chemistry, enabling the construction of complex scaffolds with potential therapeutic applications.
Recent advancements in synthetic methodologies have further highlighted the utility of 2-butoxy-4-chloropyridine. Researchers have leveraged its reactivity to develop novel approaches for constructing pyridine-based pharmacophores. For instance, studies have demonstrated its role in generating substituted pyridines via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in forming carbon-carbon bonds essential for drug molecules. The compound’s compatibility with palladium-catalyzed transformations has opened new avenues for designing small-molecule inhibitors targeting various biological pathways.
In the realm of pharmaceutical innovation, 2-butoxy-4-chloropyridine has been explored as a precursor for developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The pyridine ring serves as a hinge-binding motif, while modifications at the 2- and 4-positions allow for fine-tuning of binding affinity and selectivity. Recent publications have showcased its incorporation into molecules exhibiting potent activity against proteins such as EGFR and ALK, underscoring its importance in oncology research.
The agrochemical sector has also benefited from the applications of 2-butoxy-4-chloropyridine. Its structural motifs are found in herbicides and fungicides designed to modulate plant growth regulators or inhibit pathogenic enzymes. For example, derivatives of this compound have been investigated for their ability to interfere with phytohormone signaling pathways, offering promising leads for environmentally sustainable crop protection agents. The chlorine substituent facilitates further functionalization, enabling the creation of compounds with tailored biological activities.
From a chemical synthesis perspective, 2-butoxy-4-chloropyridine exemplifies the strategic use of halogenated heterocycles in organic transformations. Its stability under various reaction conditions makes it a reliable intermediate for multi-step syntheses. Techniques such as nucleophilic aromatic substitution on the chlorine atom followed by etherification at the 2-position allow for efficient construction of complex derivatives. These synthetic pathways are integral to producing libraries of compounds for high-throughput screening (HTS) in drug discovery programs.
The growing interest in biologically active pyridines has driven investigations into the pharmacokinetic properties of derivatives of 2-butoxy-4-chloropyridine. Computational modeling and experimental studies have been employed to optimize metabolic stability and oral bioavailability. The butoxy group, while contributing to solubility, must be balanced against potential metabolic liabilities such as glucuronidation or oxidation. Understanding these relationships is crucial for translating promising preclinical candidates into viable therapeutic agents.
Future directions in research involving 2-butoxy-4-chloropyridine may focus on expanding its utility in medicinal chemistry through novel synthetic strategies or exploring its role in emerging therapeutic areas such as neurodegenerative diseases or infectious disorders. The compound’s adaptability ensures its continued relevance as scientists seek innovative solutions to unmet medical needs. Collaborative efforts between academia and industry will likely accelerate the development of next-generation drugs derived from this versatile intermediate.
In summary, 2-butoxy-4-chloropyridine (CAS No. 1346809-04-8) represents a cornerstone compound in synthetic chemistry with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it indispensable for constructing bioactive molecules with therapeutic potential. As research progresses, this compound will undoubtedly remain at the forefront of molecular innovation, driving advancements that benefit human health and agricultural productivity.
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